O-Torsemide

Übersicht

Beschreibung

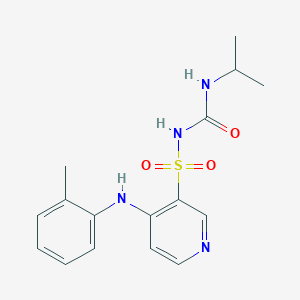

O-Torsemide is a chemical compound with a molecular formula of C16H20N4O3S and a molecular weight of 348.42 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Torsemide typically involves the condensation of 3-pyridinesulfonamide with N-isopropylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

O-Torsemide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

O-Torsemide functions by inhibiting the Na+/K+/Cl- co-transporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium and water. This diuretic effect is crucial in managing fluid overload conditions commonly seen in heart failure and renal impairment .

Indications

- Heart Failure: this compound is indicated for the management of edema associated with congestive heart failure. It has been shown to improve functional status and reduce cardiac mortality compared to other diuretics like furosemide .

- Chronic Kidney Disease (CKD): Its ability to maintain efficacy even in advanced stages of CKD makes it a preferred choice for managing fluid retention in these patients .

- Hepatic Disease: this compound is effective in treating edema related to liver cirrhosis, helping to manage complications associated with fluid overload .

Heart Failure Management

A pivotal study, the TRANSFORM-HF trial, compared this compound with furosemide in patients discharged after hospitalization for heart failure. While it did not demonstrate significant differences in all-cause mortality or quality of life over 12 months, it highlighted this compound's potential benefits in specific subgroups .

Table 1: Clinical Outcomes from TRANSFORM-HF Trial

| Outcome | This compound | Furosemide | Significance |

|---|---|---|---|

| All-cause Mortality | Similar | Similar | Not significant |

| Quality of Life Improvement | Similar | Similar | Not significant |

Renal Implications

This compound's pharmacokinetics allow for effective use in patients with renal impairment. Studies indicate that its bioavailability remains high (>80%) even in advanced CKD stages, making it a reliable option for diuresis .

Case Study: Efficacy in CKD Patients

A cohort study involving CKD patients demonstrated that those treated with this compound experienced significant reductions in edema without major electrolyte imbalances, contrasting with traditional diuretics that often lead to complications .

Hepatic Application

In patients with liver cirrhosis, this compound has been shown to effectively reduce ascitic fluid accumulation. Its mechanism also involves modulation of the renin-angiotensin-aldosterone system (RAAS), which is often dysregulated in liver disease .

Emerging Research and Future Directions

Recent studies are exploring the use of physiologically-based pharmacokinetic-pharmacodynamic (PBPK-PD) modeling to predict this compound's effects across different populations and genetic backgrounds. This modeling aims to personalize treatment regimens based on individual patient characteristics, potentially enhancing therapeutic outcomes and minimizing adverse effects .

Table 2: PBPK-PD Model Findings

| Patient Group | Predicted PK Variability | Predicted PD Variability |

|---|---|---|

| Healthy Adults | Moderate | Low |

| CKD Patients | High | Moderate |

| Liver Cirrhosis Patients | High | High |

Wirkmechanismus

The mechanism of action of O-Torsemide involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it acts as a diuretic by inhibiting the sodium-potassium-chloride cotransporter in the kidneys, leading to increased excretion of water and electrolytes . Additionally, it may exhibit vasodilatory effects by antagonizing thromboxane A2 receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Torasemide: A diuretic with a similar structure and mechanism of action.

Furosemide: Another diuretic with a different chemical structure but similar therapeutic effects.

Bumetanide: A loop diuretic with a distinct chemical structure and similar pharmacological properties.

Uniqueness

O-Torsemide is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Compared to other diuretics, it has a longer duration of action and higher bioavailability, making it a valuable compound in the treatment of cardiovascular diseases .

Biologische Aktivität

O-Torsemide, a sulfonamide loop diuretic, is an analog of torsemide, primarily used in the management of hypertension and edema associated with heart failure, renal failure, or liver disease. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile:

- Absorption: this compound exhibits high oral bioavailability, reaching over 80% even in patients with advanced chronic kidney disease. Peak serum concentration occurs approximately 1 hour post-administration, and its absorption is unaffected by food intake .

- Distribution: The volume of distribution is approximately 0.2 L/kg, with a high protein binding rate (over 90%), which influences its therapeutic efficacy and interactions with other medications .

- Metabolism: The compound undergoes hepatic metabolism primarily via the CYP2C9 enzyme, with genetic polymorphisms affecting individual responses to the drug. The major metabolite is pharmacologically inactive .

- Elimination Half-Life: this compound has a relatively short half-life of about 3 to 6 hours in healthy individuals, contributing to its dosing frequency in clinical settings .

Pharmacodynamic Effects:

this compound acts on the renal tubules to inhibit sodium and chloride reabsorption, leading to increased diuresis. Its mechanism also involves modulation of the renin-angiotensin-aldosterone system (RAAS), which can result in decreased blood pressure and reduced fluid overload in heart failure patients .

Clinical Efficacy

Heart Failure Management:

Several studies have compared this compound's efficacy against furosemide, another commonly used loop diuretic:

-

Reduction in Hospitalizations:

- A systematic review of randomized controlled trials (RCTs) indicated that this compound significantly reduced hospitalizations for heart failure (HF) compared to furosemide (Relative Risk [RR] 0.60; 95% Confidence Interval [CI], 0.43-0.83; p=0.002) and cardiovascular-related hospitalizations (RR 0.72; 95% CI, 0.60-0.88; p=0.0009) .

- Improvement in Left Ventricular Ejection Fraction (LVEF):

- Quality of Life Assessments:

Comparative Studies

A notable study evaluated the outcomes of patients treated with this compound versus furosemide over extended periods:

| Outcome Measure | This compound | Furosemide |

|---|---|---|

| Cardiovascular Hospitalizations | Reduced by 28% | Baseline |

| Heart Failure Hospitalizations | Reduced by 40% | Baseline |

| All-Cause Mortality | No significant difference | No significant difference |

| NYHA Class Improvement | No significant difference | No significant difference |

This table summarizes findings from multiple studies indicating that while this compound offers advantages in terms of hospitalization rates and LVEF improvements, it does not significantly differ from furosemide regarding all-cause mortality or NYHA class improvements .

Case Studies

Case Study Example:

In a clinical setting involving patients with acute decompensated heart failure, treatment with this compound led to rapid diuresis and symptom relief within hours of administration. Patients reported decreased edema and improved exercise tolerance within the first week of treatment.

Eigenschaften

IUPAC Name |

1-[4-(2-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-7-5-4-6-12(13)3/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCPTFXLYNBKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878038 | |

| Record name | 4-(M-TOLYL)AMINOPYRID-3YL-SULFONYLUREA,N'-ISOPRO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.